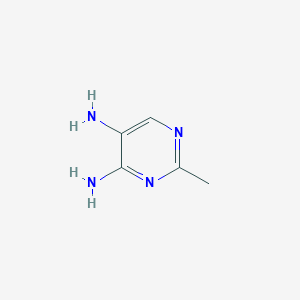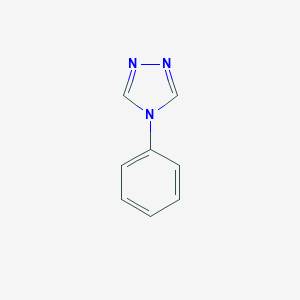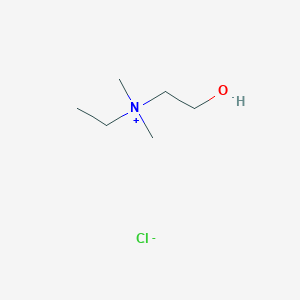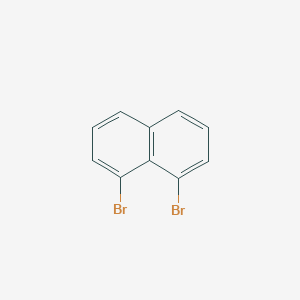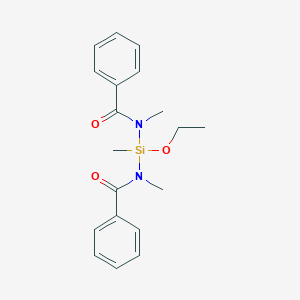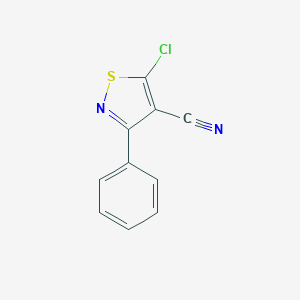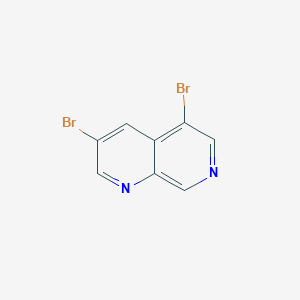![molecular formula C20H9Cl3N5Na3O10S3 B103022 Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate CAS No. 15792-41-3](/img/structure/B103022.png)
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is a synthetic dye commonly used in various biochemical assays, particularly in the determination of enzyme activities such as amylase. It is known for its bright red color and ability to form stable complexes with other molecules, making it a valuable tool in both research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is typically synthesized by coupling the dye to amylopectin in an alkaline solution. The unreacted dye is removed by gel filtration, resulting in a clear red solution of dyed amylopectin . This solution can be preserved indefinitely by lyophilization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The dye is coupled to amylopectin or other substrates, followed by purification processes to ensure the removal of unreacted dye and other impurities .
化学反応の分析
Types of Reactions
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate primarily undergoes coupling reactions with substrates like amylopectin. It can also participate in oxidation and reduction reactions, depending on the conditions and reagents used .
Common Reagents and Conditions
Alkaline Solution: Used for coupling the dye to amylopectin.
Gel Filtration: Employed to remove unreacted dye.
Alcoholic Tannic Acid: Used in assays to precipitate serum proteins and unhydrolyzed substrate.
Major Products Formed
The primary product formed from the reaction of this compound with amylopectin is a stable, dyed amylopectin complex. This complex is used in various biochemical assays to measure enzyme activities .
科学的研究の応用
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Biochemistry: Used in enzyme assays to measure activities of enzymes like amylase
Clinical Chemistry: Employed in diagnostic tests to determine enzyme levels in serum.
Industrial Applications: Utilized in the textile industry for dyeing purposes due to its bright color and stability.
作用機序
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate exerts its effects by forming stable complexes with substrates like amylopectin. The dye binds to the substrate through covalent bonds, resulting in a colored complex that can be measured spectrophotometrically . This mechanism is particularly useful in enzyme assays, where the formation of the colored complex indicates enzyme activity.
類似化合物との比較
Similar Compounds
Remazol Brilliant Blue R-Amylopectin: Another dye used in enzyme assays.
Cibachron-Blue-Starch: Used for similar purposes in biochemical assays.
Procion Brilliant Red Amylopectin: A comparable dye used in various biochemical applications.
Uniqueness
Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate is unique due to its bright red color and stability, making it particularly suitable for spectrophotometric measurements. Its ability to form stable complexes with substrates like amylopectin sets it apart from other dyes used in similar applications .
特性
CAS番号 |
15792-41-3 |
|---|---|
分子式 |
C20H9Cl3N5Na3O10S3 |
分子量 |
750.8 g/mol |
IUPAC名 |
trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChIキー |
ZHDFKPUCUYZGGM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| 15792-41-3 | |
ピクトグラム |
Irritant |
同義語 |
reactone red 2B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


